molecular formula C22H24N2O3 B2468751 2,3-dimethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide CAS No. 852138-23-9

2,3-dimethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide

Cat. No.: B2468751
CAS No.: 852138-23-9
M. Wt: 364.445
InChI Key: RBDSFQREUXTRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with 2,3-dimethoxy groups on the benzene ring and a methylene-linked tetrahydrocarbazole moiety. The dimethoxy substituents may enhance lipophilicity and influence binding affinity through electronic effects.

Properties

IUPAC Name

2,3-dimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-20-9-5-7-16(21(20)27-2)22(25)23-13-14-10-11-19-17(12-14)15-6-3-4-8-18(15)24-19/h5,7,9-12,24H,3-4,6,8,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDSFQREUXTRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide typically involves multiple steps. One common method involves the reaction of 2,3-dimethoxybenzoic acid with 2,3,4,9-tetrahydro-1H-carbazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Due to its interaction with the CRTH2 receptor, 2,3-dimethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is being researched for its potential therapeutic applications in treating various inflammatory conditions such as:

  • Asthma
  • Allergic Rhinitis
  • Chronic Obstructive Pulmonary Disease (COPD)

These applications stem from its ability to inhibit eosinophil migration and cytokine release .

Anticancer Research

The compound has shown promise in anticancer research due to its ability to inhibit the proliferation of certain cancer cell lines. Studies indicate that it may modulate cell cycle progression and induce apoptosis through various biochemical pathways.

Organic Electronics

In materials science, this compound is being explored for its potential use in organic electronic materials and photonic devices. Its unique fluorescence characteristics make it suitable for applications in fluorescence studies.

Case Study 1: CRTH2 Antagonism

A study demonstrated that tetrahydrocarbazole derivatives effectively antagonized the CRTH2 receptor. This inhibition was linked to a reduction in eosinophil migration and cytokine release in vitro. The findings suggest that this compound could contribute to new treatments for asthma and other allergic diseases .

Case Study 2: Antitumor Activity

In vitro assays indicated that this compound inhibited the proliferation of specific cancer cell lines. The mechanism involved modulation of cell cycle progression and induction of apoptosis.

Case Study 3: Safety Profile Assessment

Toxicological studies are crucial for evaluating the safety profile of this compound. Preliminary findings suggest a favorable safety profile with low cytotoxicity against non-target cells at therapeutic concentrations.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity. The compound’s effects are mediated through pathways involving electron transfer and hydrogen bonding .

Comparison with Similar Compounds

N-(2,3,4,9-Tetrahydro-1H-Carbazol-6-yl)benzamide (CAS: 110146-03-7)

  • Structural Difference : Lacks the 2,3-dimethoxy groups on the benzamide ring.
  • Synthesis : Achieved in 45% yield via direct coupling of benzoyl chloride with tetrahydrocarbazole derivatives .
  • Key Data : Molecular weight = 290.36 g/mol; characterized by NMR and IR spectroscopy.
  • Significance : Serves as the parent compound, highlighting the role of methoxy groups in modulating activity.

4-(Dimethylsulfamoyl)-N-(2,3,4,9-Tetrahydro-1H-Carbazol-6-ylmethyl)benzamide

  • Structural Difference : Contains a dimethylsulfamoyl group at the benzamide para position.
  • Key Data : Molecular weight = 413.49 g/mol (vs. 366.44 g/mol for the target compound).

LY344864 (N-[(3R)-3-(Dimethylamino)-2,3,4,9-Tetrahydro-1H-Carbazol-6-yl]-4-Fluorobenzamide)

  • Structural Difference: Features a 4-fluoro substituent and dimethylamino group on the tetrahydrocarbazole.
  • Biological Relevance : Exhibits >100-fold selectivity for 5-HT1F over 5-HT1E receptors, suggesting fluorinated benzamides enhance receptor specificity .

Methoxy-Substituted Benzamides

2,3-Dimethoxy-N-(4-Nitrophenyl)benzamide

  • Structural Difference : Replaces the tetrahydrocarbazole group with a nitro-substituted phenyl ring.
  • Crystallography : Exhibits planar benzamide geometry with intermolecular hydrogen bonding (N–H···O) stabilizing the lattice .
  • Comparison : The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound.

N-(4,5-Dichloro-1,3-Benzothiazol-2-yl)-3,5-Dimethoxybenzamide

  • Structural Difference : Contains a dichlorobenzothiazole ring instead of tetrahydrocarbazole.
  • Key Data : Higher molecular weight (419.29 g/mol) and peak area in chromatographic analyses, indicating distinct physicochemical behavior .

Non-Carbazole Benzamide Derivatives

[18F]Fallypride (5-(3-[18F]Fluoropropyl)-2,3-Dimethoxy-N-[(2S)-1-Prop-2-Enylpyrrolidin-2-yl]methyl]benzamide)

  • Structural Difference : Incorporates a fluoropropyl group and pyrrolidine moiety.
  • Application : Radiolabeled for dopamine D2/D3 receptor imaging, demonstrating the utility of methoxybenzamides in neuroimaging .

3-Methyl-N-(3,5-Dimethylphenyl)benzamide

  • Structural Difference : Lacks both methoxy and tetrahydrocarbazole groups.
  • Synthesis : Commercial availability (Alfa Aesar) underscores its simplicity compared to the target compound .

Comparative Data Table

Compound Name Substituents on Benzamide Tetrahydrocarbazole Present? Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 2,3-Dimethoxy Yes 366.44 Under investigation -
N-(2,3,4,9-TH-1H-Carbazol-6-yl)benzamide None Yes 290.36 Parent compound for SAR studies
LY344864 4-Fluoro Yes (modified) 381.43 5-HT1F receptor selectivity
[18F]Fallypride 2,3-Dimethoxy, fluoropropyl No 387.45 Dopamine receptor imaging
2,3-Dimethoxy-N-(4-nitrophenyl)benzamide 2,3-Dimethoxy, 4-nitro No 316.30 Crystallographic model compound

Key Research Findings

  • Methoxy Groups : The 2,3-dimethoxy configuration in the target compound likely enhances binding to aromatic receptors (e.g., serotonin or dopamine subtypes) through π-π interactions and increased lipophilicity .
  • Tetrahydrocarbazole Role : This moiety is critical for 5-HT receptor engagement, as seen in LY344864, but modifications (e.g., fluorination) can drastically alter selectivity .
  • Synthetic Challenges : The target compound’s synthesis may require optimized coupling strategies due to steric hindrance from the tetrahydrocarbazole group, contrasting with simpler benzamides .

Biological Activity

2,3-Dimethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a complex organic compound classified as a carbazole derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, synthesis, and relevant research findings.

The compound exhibits significant biological activity primarily through its interaction with the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells). This receptor is implicated in various inflammatory and allergic responses. Compounds that act as CRTH2 antagonists can potentially be used to treat conditions such as asthma and other allergic diseases .

Pharmacological Properties

Research has indicated that this compound possesses the following pharmacological properties:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting the CRTH2 receptor pathways.
  • Anticancer Activity : Preliminary studies suggest that carbazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Studies and Research Findings

  • CRTH2 Antagonism : A study demonstrated that various tetrahydrocarbazole derivatives, including this compound, effectively antagonized the CRTH2 receptor. This inhibition was linked to a reduction in eosinophil migration and cytokine release in vitro .
  • Antitumor Activity : In vitro assays indicated that the compound could inhibit the proliferation of certain cancer cell lines. The mechanism involved the modulation of cell cycle progression and induction of apoptosis .
  • Safety Profile : Toxicological studies are essential for assessing the safety of this compound. Current findings suggest a favorable safety profile with low cytotoxicity against non-target cells at therapeutic concentrations.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 2,3-dimethoxybenzoic acid and 2,3,4,9-tetrahydro-1H-carbazole.
  • Coupling Reaction : A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) is used alongside 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane to facilitate the reaction at room temperature.
  • Purification : The product is purified through recrystallization or chromatography to obtain the final compound with high purity.
PropertyValue
Molecular FormulaC22H24N2O3
Molecular Weight364.44 g/mol
CAS Number852138-23-9
AppearanceWhite crystalline solid

Q & A

Q. What are the established synthetic routes for 2,3-dimethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the carbazole core followed by benzamide coupling. For example, carbazole derivatives can be synthesized via cyclization of substituted anilines or through Buchwald-Hartwig amination. The benzamide moiety is introduced via nucleophilic substitution or coupling reactions. Optimization strategies include:

  • Reaction Solvent and Catalysis : Use of absolute ethanol with glacial acetic acid as a catalyst for reflux conditions (4–6 hours) to enhance intermediate stability .
  • Purification : Preparative HPLC or column chromatography to isolate the final product, as demonstrated in similar benzamide syntheses (33% yield after HPLC purification) .
  • Temperature Control : Maintaining precise reflux temperatures to avoid side reactions, particularly during cyclization steps .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on aromatic proton environments (e.g., δ 7.86 ppm for benzamide protons) and carbazole methylene groups (δ 2.5–3.5 ppm) .
  • HPLC : Purity assessment (e.g., 96.9% purity achieved via C18 column, gradient elution with acetonitrile/water) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C17H18NO6: 332.1129, observed: 332.1135) .

Advanced Research Questions

Q. How should a dose-response study be designed to evaluate the compound’s biological activity, and what statistical models are appropriate for data analysis?

Methodological Answer:

  • Experimental Design : Use a randomized block design with split-split plots to account for variables like dose concentration, exposure time, and biological replicates (e.g., 4 replicates with 5 plants/group) .
  • Dose Range : Test logarithmic concentrations (e.g., 1 nM–100 μM) to identify IC50 values.
  • Statistical Analysis : Nonlinear regression (e.g., Hill equation) for dose-response curves and ANOVA for comparing treatment effects across blocks .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare experimental conditions (e.g., solvent used, cell line variability) across studies. For instance, DMSO concentrations >0.1% may artifactually inhibit activity .
  • Reproducibility Checks : Replicate key assays under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation).
  • Mechanistic Studies : Use knock-out models or competitive binding assays to confirm target specificity .

Q. What structure-activity relationship (SAR) strategies are effective for modifying the carbazole and benzamide moieties to enhance target binding?

Methodological Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the benzamide ring to improve binding affinity, as seen in similar triazolopyridazine derivatives .
  • Substituent Positioning : Compare 2,3-dimethoxy vs. 3,4,5-trimethoxy configurations on the benzamide to assess steric effects on receptor docking .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs .

Q. What protocols are recommended for assessing the compound’s stability under physiological and environmental conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate in buffers at pH 2.0 (simulating gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours, analyzing degradation via LC-MS .
  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor by HPLC for byproduct formation .
  • Long-Term Storage : Store at 2–8°C in amber vials; assess stability over 6–12 months using accelerated aging studies (40°C/75% RH) .

Q. How can computational methods predict the compound’s interactions with cytochrome P450 enzymes to anticipate metabolic pathways?

Methodological Answer:

  • Docking Simulations : Use SwissDock or Glide to model binding poses with CYP3A4/CYP2D6 active sites.
  • Metabolite Prediction : Software like Meteor (Lhasa Ltd.) to identify probable oxidation or demethylation sites .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to validate docking results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.